Roxadustat (FG-4592) is a small-molecule, heterocyclic compound classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [] It is an orally active compound, meaning it can be taken by mouth. [] Roxadustat is an analog of 2-oxoglutarate, a key intermediate in the Krebs cycle. [] It plays a significant role in scientific research, particularly in studies related to anemia, chronic kidney disease (CKD), and other conditions related to hypoxia.
Roxadustat (FG-4592) functions by inhibiting hypoxia-inducible factor prolyl hydroxylase (HIF-PH), an enzyme that regulates the degradation of hypoxia-inducible factors (HIFs). [, ] Under normal oxygen conditions, HIF-PH hydroxylates HIFs, leading to their ubiquitination and subsequent degradation. [, ] By inhibiting HIF-PH, Roxadustat stabilizes HIFs, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis and iron metabolism. [, , ] This process mimics the body's natural response to hypoxia, resulting in increased production of endogenous erythropoietin, a hormone that stimulates red blood cell production. [, , ] Roxadustat also decreases the production of hepcidin, a hormone that regulates iron absorption and release, thereby enhancing iron availability for red blood cell synthesis. [, , ]
7.1. Anemia in Chronic Kidney Disease (CKD): Roxadustat (FG-4592) has been extensively studied for its potential to treat anemia in patients with CKD, both dialysis-dependent and non-dialysis-dependent. [, , , , , , , , , , ] Studies have shown that Roxadustat effectively increases hemoglobin levels in these patients, often with a reduced need for intravenous iron supplementation compared to traditional erythropoiesis-stimulating agents (ESAs). [, , , , ] Several studies suggest that Roxadustat may be particularly beneficial for patients with ESA hyporesponsiveness, which is often associated with inflammation. [, , ]
7.2. Myelodysplastic Syndromes (MDS): Roxadustat has also been investigated for its potential to treat anemia in patients with lower-risk myelodysplastic syndromes (LR-MDS). [, ] Preliminary findings suggest that Roxadustat may induce transfusion independence in a subset of these patients. [, ]
7.3. Protection Against Organ Injury: Roxadustat has shown promise in preclinical studies for protecting against organ injury in various models, including acute kidney injury [], doxorubicin-induced cardiotoxicity [], and angiotensin II-induced hypertension. [] These protective effects are thought to be mediated by the activation of HIF and its downstream targets, which promote cell survival and reduce oxidative stress.
7.4. Effects on Lipid Metabolism: Several studies have reported that Roxadustat may lower LDL cholesterol levels in CKD patients, both dialysis-dependent and non-dialysis-dependent. [, ] The mechanism underlying this effect is believed to involve the HIF-dependent upregulation of INSIG2, a protein that promotes the degradation of HMGCR, the rate-limiting enzyme in cholesterol biosynthesis. []
7.5. Research on Platelet Function: Studies have investigated the effects of Roxadustat (FG-4592) on platelet function, comparing it to erythropoietin (EPO), the standard treatment for renal anemia. [] Research has shown that Roxadustat does not stimulate platelets directly and does not enhance platelet activation, production, or thrombosis formation, unlike EPO. [] These findings suggest that Roxadustat may have a safer profile regarding platelet-related complications compared to EPO.
7.6. Post-transplant Anemia: Research has explored the use of Roxadustat in treating post-transplant anemia (PTA) in kidney transplant recipients (KTRs). [] Studies have demonstrated the efficacy of Roxadustat in elevating Hb levels effectively and safely in KTRs with early PTA. [] This effect is attributed to the drug's ability to enhance endogenous EPO production and improve iron utilization. []
7.7. Peritoneal Dialysis Patients: Studies have investigated the efficacy of Roxadustat in treating renal anemia in patients undergoing peritoneal dialysis (PD), particularly those with erythropoietin hyporesponsiveness. [] Results indicate that Roxadustat can significantly improve renal anemia in these patients, regardless of baseline inflammation markers or iPTH levels. [] Additional research has shown that Roxadustat may reduce the risk of peritoneal dialysis-associated peritonitis in PD patients compared to rhuEPO. [] This finding suggests a potential additional benefit of Roxadustat in this patient population.
7.8. Preservation of Residual Renal Function: Research suggests that Roxadustat may play a role in delaying the decline of residual renal function (RRF) in patients new to peritoneal dialysis. [] Studies have shown that Roxadustat can improve renal anemia and slow the decrease of RRF in these patients, potentially offering a dual benefit for this patient group.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6